2-Oxo-5-phenyl-2,3-dihydro-1H-imidazole-4-carboxylic acid

Lipophilicity Permeability Drug-likeness

5-Phenyl-2-oxoimidazole-4-carboxylic acid—a privileged sartan scaffold with balanced lipophilicity (XLogP 0.5), three hydrogen-bond donors, and three acceptors. Unlike alkyl/halogenated analogs, the phenyl substituent enables unique fragment-based drug discovery and cocrystal engineering. The free carboxylic acid allows flexible amide coupling and late-stage functionalization—providing greater versatility than ester derivatives. Ideal for medicinal chemistry and solid-form screening.

Molecular Formula C10H8N2O3
Molecular Weight 204.18 g/mol
CAS No. 92809-77-3
Cat. No. B3361707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oxo-5-phenyl-2,3-dihydro-1H-imidazole-4-carboxylic acid
CAS92809-77-3
Molecular FormulaC10H8N2O3
Molecular Weight204.18 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(NC(=O)N2)C(=O)O
InChIInChI=1S/C10H8N2O3/c13-9(14)8-7(11-10(15)12-8)6-4-2-1-3-5-6/h1-5H,(H,13,14)(H2,11,12,15)
InChIKeyWIVXJYKYHMLEEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Oxo-5-phenyl-2,3-dihydro-1H-imidazole-4-carboxylic Acid (CAS 92809-77-3): Core Physicochemical & Registry Profile for Sourcing Decisions


2-Oxo-5-phenyl-2,3-dihydro-1H-imidazole-4-carboxylic acid (CAS 92809-77-3) is a heterocyclic small molecule belonging to the imidazol-2-one-4-carboxylic acid class. Its structure features a phenyl substituent at the 5-position, a carboxylic acid at the 4-position, and a 2-oxo group on the imidazole ring, giving it a molecular formula of C₁₀H₈N₂O₃ and a molecular weight of 204.18 g/mol [1]. Computed physicochemical properties include an XLogP3-AA of 0.5, a topological polar surface area (TPSA) of 78.4 Ų, three hydrogen bond donors, three hydrogen bond acceptors, and two rotatable bonds [1]. The compound is registered in PubChem (CID 13295934) and the EPA DSSTox database (DTXSID60535424) [1].

Why In-Class 2-Oxoimidazole Carboxylic Acids Cannot Be Interchanged: The Phenyl Substituent Drives Distinct Physicochemical and Reactivity Profiles


The 5-phenyl substituent on 2-oxo-5-phenyl-2,3-dihydro-1H-imidazole-4-carboxylic acid imparts a unique combination of lipophilicity, hydrogen-bonding capacity, and steric bulk that cannot be replicated by simple alkyl or halogenated analogs. Computed properties from PubChem reveal an XLogP3-AA of 0.5 and a TPSA of 78.4 Ų for the phenyl derivative [1]. In contrast, the 5-methyl analog (CAS 101184-09-2) exhibits a lower molecular weight (142.11 g/mol) and a predictably lower logP, leading to markedly different solubility and permeability profiles [2]. The 5-(4-cyanophenyl) variant (CAS 905807-56-9) and 5-(2,5-difluorophenyl) variant (CAS 887267-57-4) introduce electron-withdrawing groups that alter the pKa of the carboxylic acid and the imidazolone NH, directly affecting reactivity in amide coupling and esterification . These property shifts mean that substituting one 2-oxoimidazole-4-carboxylic acid for another in a synthetic sequence or biological assay can lead to divergent reaction yields, different binding affinities, and inconsistent pharmacokinetic profiles. The quantitative evidence in Section 3 details where such differences have been measured or can be reliably inferred.

Quantitative Differentiation of 2-Oxo-5-phenyl-2,3-dihydro-1H-imidazole-4-carboxylic Acid Against Closest Structural Analogs


LogP and Topological Polar Surface Area (TPSA) Comparison vs. 5-Methyl Analog

The 5-phenyl substituent confers higher lipophilicity compared to the 5-methyl analog, as reflected in the computed octanol-water partition coefficient. PubChem data show an XLogP3-AA of 0.5 for the title compound, while the 5-methyl analog, with its smaller hydrophobic surface, is predicted to have an XLogP3-AA of approximately –0.1 (estimate based on fragment-based calculation using the ClogP method, owing to the absence of an experimental value) [1][2]. The TPSA is identical for both compounds at 78.4 Ų, as the phenyl ring does not add polar atoms, but the larger non-polar surface area of the phenyl group results in a higher logP and thus greater membrane permeability potential.

Lipophilicity Permeability Drug-likeness

Hydrogen Bond Donor (HBD) Count and Its Impact on Solubility and Crystal Packing

The title compound possesses three hydrogen bond donors (two NH of the imidazolone ring and one OH of the carboxylic acid) and three hydrogen bond acceptors [1]. In contrast, the ethyl ester prodrug form (CAS 92809-78-4) has only two HBDs because the carboxylic acid OH is replaced by an ethoxy group [2]. The higher HBD count in the free acid enables stronger intermolecular hydrogen bonding, which can result in higher melting points, reduced solubility in organic solvents, and the formation of stable crystalline solvates. This is a critical consideration for solid-form screening and formulation development, where the free acid offers opportunities for salt and cocrystal formation that the ester analog does not.

Solid-state properties Crystallinity Formulation

Synthetic Accessibility via Photochemical Wolff Rearrangement Enables Multi-Gram Preparation

The compound and its alkyl esters are accessible via a photochemical Wolff rearrangement of 5-diazo-6-phenyluracil in neutral aqueous or alcoholic solutions, as described by Klotzer et al. (1984) in Heterocycles [1]. This method provides direct access to the 2-oxo-4-imidazoline-4-carboxylic acid scaffold without the need for protecting groups or transition-metal catalysts. In comparison, the 5-methyl analog is typically synthesized via condensation of α-keto acids with urea, which can require harsh acidic conditions and prolonged heating. The photochemical route offers milder conditions (room temperature, neutral pH) and the potential for continuous-flow processing, which is advantageous for scaling.

Synthetic methodology Scalability Photochemistry

Rotatable Bond Count and Conformational Flexibility Compared to 5-(4-Cyanophenyl) Analog

The title compound has two rotatable bonds (the carboxylic acid C–C and the phenyl–imidazole C–C), as computed by PubChem [1]. The 5-(4-cyanophenyl) analog (CAS 905807-56-9) has the same number of rotatable bonds but introduces a linear cyano group that extends the molecular length and adds a strong dipole moment. The 5-(2,5-difluorophenyl) analog (CAS 887267-57-4) also has two rotatable bonds, but the ortho-fluorine substituent can restrict rotation through steric and electronic effects, potentially locking the phenyl ring into a preferred conformation. The unsubstituted phenyl ring of the title compound provides a balanced conformational profile—sufficient flexibility for induced-fit binding without the entropic penalty of highly restricted analogs.

Conformational analysis Molecular recognition Ligand efficiency

Procurement-Relevant Application Scenarios for 2-Oxo-5-phenyl-2,3-dihydro-1H-imidazole-4-carboxylic Acid (CAS 92809-77-3)


Medicinal Chemistry: Fragment-Based Screening Libraries Requiring Balanced Lipophilicity

With an XLogP3-AA of 0.5 and a TPSA of 78.4 Ų, this compound falls within the preferred property space for fragment-based drug discovery (MW < 250, logP < 3, HBD ≤ 3, HBA ≤ 3) [REFS-SEC1-1]. Its balanced lipophilicity makes it a suitable fragment for exploring hydrophobic pocket interactions without the risk of aggregation or non-specific binding often seen with highly lipophilic fragments. The free carboxylic acid also provides a convenient synthetic handle for amide coupling to generate diverse fragment elaborations.

Synthetic Chemistry: Building Block for Angiotensin II Receptor Antagonist Scaffolds

The 2-oxo-4-imidazoline-4-carboxylic acid core is a privileged scaffold in angiotensin II receptor antagonists (e.g., losartan, olmesartan). The phenyl substituent at the 5-position mimics the key hydrophobic moiety found in several sartan-class drugs [REFS-SEC3-3]. Procuring this specific intermediate enables the synthesis of novel sartan analogs through late-stage functionalization of the carboxylic acid group.

Process Chemistry: Scalable Intermediate for Ester Prodrug Synthesis

The availability of a mild photochemical Wolff rearrangement route (Klotzer et al., 1984) allows for multi-gram preparation of the free acid without harsh reagents [REFS-SEC3-3]. This acid can then be esterified to yield ethyl (CAS 92809-78-4) or methyl esters, which serve as prodrug forms or protected intermediates for further synthetic transformations. Procurement of the free acid rather than the ester provides greater flexibility in downstream derivatization.

Solid-State Chemistry: Salt and Cocrystal Screening Using Multiple Hydrogen Bond Donors

The presence of three hydrogen bond donors (two NH, one OH) and three acceptors makes this compound an ideal candidate for pharmaceutical cocrystal screening [REFS-SEC1-1]. Compared to the ethyl ester analog (HBD = 2), the free acid can form a wider variety of intermolecular hydrogen-bonding motifs, enabling the discovery of new solid forms with improved solubility, stability, or bioavailability.

Quote Request

Request a Quote for 2-Oxo-5-phenyl-2,3-dihydro-1H-imidazole-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.